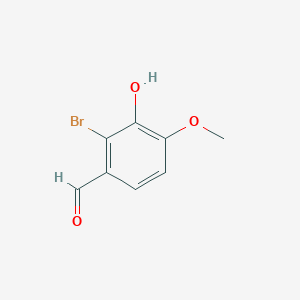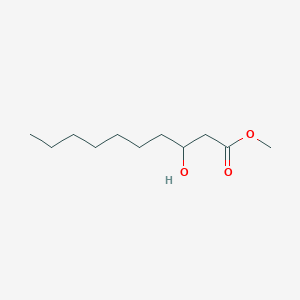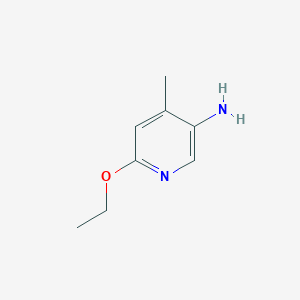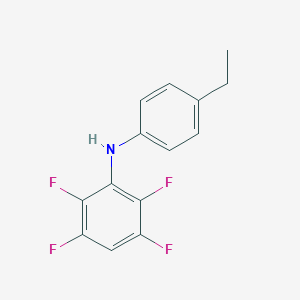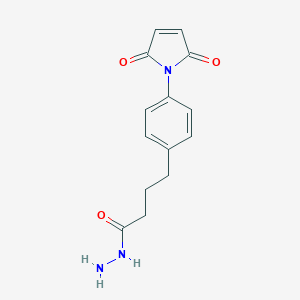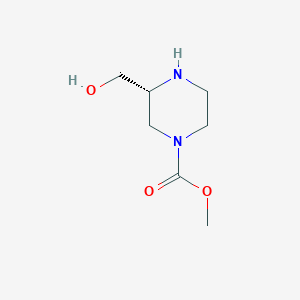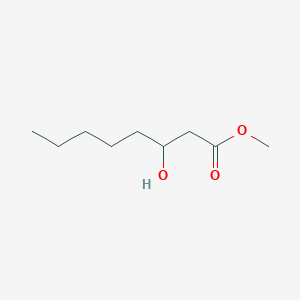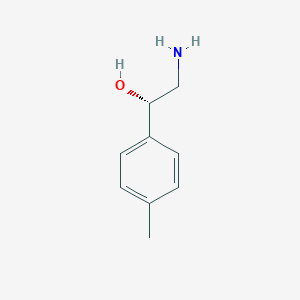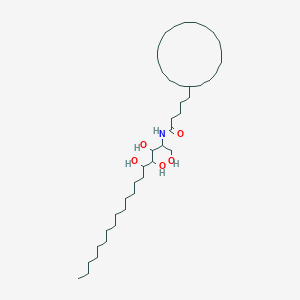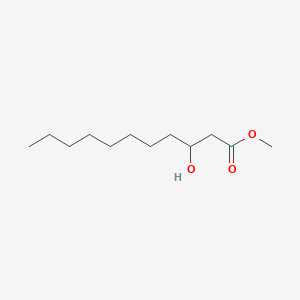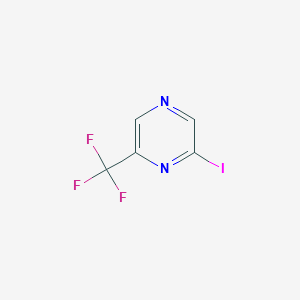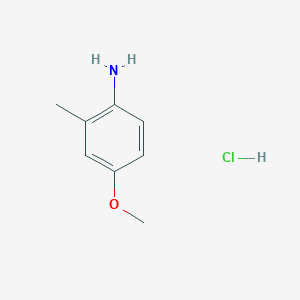
4-Methoxy-2-methylaniline hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds to 4-Methoxy-2-methylaniline hydrochloride involves multiple steps, starting from 4-methoxyaniline as a precursor. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitration, and chlorination, starting with 4-methoxyaniline and achieving a high yield of 85% . Similarly, 2-nitro-4-methoxyaniline, an intermediate of omeprazole, was synthesized from 4-methoxyaniline through acetylation, nitration, and reduction, with a yield of 71% . These methods indicate that the synthesis of related compounds can be efficient and suitable for large-scale production.
Molecular Structure Analysis
The molecular structure of compounds related to 4-Methoxy-2-methylaniline hydrochloride has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of a zinc(II) complex with 4-methoxyaniline was elucidated, showing a triclinic crystal system and a slightly distorted square pyramidal geometry . Additionally, unexpected products with azomethyne moiety were identified when 4-methoxyaniline reacted with methyl comenate, and their structures were confirmed by spectroscopic behavior and X-ray crystallographic measurements .
Chemical Reactions Analysis
The reactivity of 4-methoxyaniline, a related compound to 4-Methoxy-2-methylaniline hydrochloride, has been explored in various chemical reactions. It has been shown to form unexpected products with azomethyne moieties when reacted with certain reagents . This suggests that the methoxy group can influence the course of reactions, leading to the formation of novel compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Methoxy-2-methylaniline hydrochloride are not directly reported in the provided papers, the studies on similar compounds provide valuable information. For instance, the antimicrobial activities of a zinc(II) complex with 4-methoxyaniline were assessed using a well diffusion method, indicating potential biological applications . The high yields reported in the synthesis of related compounds also suggest good stability and reactivity under various conditions .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
4-Methoxy-2-methylaniline hydrochloride has been explored in the synthesis of antibacterial compounds. A study by (Zhi et al., 2005) focused on synthesizing 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which showed potent activity against Gram-positive bacteria and protected mice from lethal infections.
Carcinogenic Metabolism Studies
The compound has been studied for its potential carcinogenic activity. Research by (Hill, Shih, & Struck, 1979) revealed that 4-chloro-2-methylaniline, closely related to 4-methoxy-2-methylaniline, binds extensively to rat liver macromolecules, indicating a possible mechanism of carcinogenicity.
Chemistry and Catalysis
In the field of chemistry, 4-methoxy-2-methylaniline hydrochloride plays a role in catalysis and complexation. (Garcia et al., 2013) investigated its use in hydroaminoalkylation of amines, demonstrating its potential in organic synthesis.
Metabolic Studies
Metabolic pathways of related compounds have also been studied. (Boeren et al., 1992) explored the metabolism of halogenated 4-methylanilines in rat liver, providing insights into their biotransformation.
Environmental Applications
The compound's derivatives have been evaluated for environmental applications, such as wastewater treatment. (Chaturvedi & Katoch, 2020) compared Fenton-like oxidation processes for degrading methoxyanilines, highlighting its significance in reducing water pollution.
Pharmaceutical Development
In pharmaceutical development, related compounds have been assessed for various therapeutic applications. For instance, (Clair et al., 2000) studied the stability of a new antidote drug combination including components structurally similar to 4-methoxy-2-methylaniline.
Chemical Synthesis and Analysis
The compound is used in chemical synthesis and analytical studies. (Sargent, 1982) examined its reactions in producing chlorinated and methoxylated aniline derivatives, expanding the understanding of its chemical behavior.
Electropolymerization Studies
Electropolymerization studies involving methoxyaniline derivatives, as researched by (Viva et al., 2002), highlight the versatility of 4-methoxy-2-methylaniline hydrochloride in polymer science.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methoxy-2-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-5-7(10-2)3-4-8(6)9;/h3-5H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMCAZORUSVXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625550 | |
| Record name | 4-Methoxy-2-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methylaniline hydrochloride | |
CAS RN |
133985-88-3 | |
| Record name | 4-Methoxy-2-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




